molecular formula C8H8FN3O4 B1443887 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide CAS No. 1341119-52-5

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Cat. No.: B1443887
CAS No.: 1341119-52-5
M. Wt: 229.17 g/mol
InChI Key: XFBKSIUPDLEOQM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8FN3O4 and a molecular weight of 229.17 g/mol . It is characterized by the presence of a fluoro and nitro group on the phenoxy ring, and an acetohydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide typically involves the reaction of 4-fluoro-2-nitrophenol with chloroacetic acid to form 2-(4-fluoro-2-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetohydrazide moiety can undergo hydrolysis to form the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 2-(4-Amino-2-nitrophenoxy)acetohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-Fluoro-2-nitrophenoxy)acetic acid and hydrazine.

Scientific Research Applications

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide
  • 2-(4-Fluoro-2-nitrophenoxy)acetic acid

Uniqueness

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is unique due to the specific positioning of the fluoro and nitro groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications due to these structural differences .

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBKSIUPDLEOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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